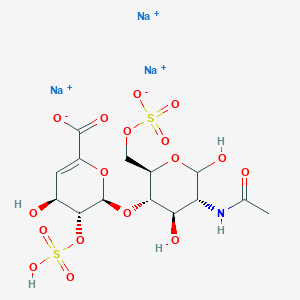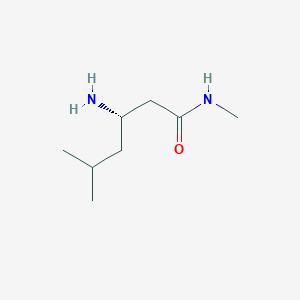
(2-(Methylamino)benzyl)triphenylphosphoniumbromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-(Methylamino)benzyl)triphenylphosphonium bromide is a quaternary phosphonium salt that has garnered interest in various fields of chemistry and biology. This compound is characterized by the presence of a methylamino group attached to a benzyl moiety, which is further bonded to a triphenylphosphonium group. The bromide ion serves as the counterion to balance the charge of the phosphonium cation.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-(Methylamino)benzyl)triphenylphosphonium bromide typically involves the reaction of (2-(Methylamino)benzyl) bromide with triphenylphosphine. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .
Industrial Production Methods
In an industrial setting, the synthesis can be scaled up using microwave irradiation techniques. This method involves the use of microwave energy to accelerate the reaction between (2-(Methylamino)benzyl) bromide and triphenylphosphine in the presence of THF. The reaction is typically carried out at 60°C for 30 minutes, resulting in high yields of the desired product .
Chemical Reactions Analysis
Types of Reactions
(2-(Methylamino)benzyl)triphenylphosphonium bromide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: It can be reduced to form phosphine derivatives.
Substitution: The bromide ion can be substituted with other nucleophiles to form different phosphonium salts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products
Oxidation: Phosphine oxides.
Reduction: Phosphine derivatives.
Substitution: Various substituted phosphonium salts.
Scientific Research Applications
(2-(Methylamino)benzyl)triphenylphosphonium bromide has a wide range of applications in scientific research:
Chemistry: It is used as a Wittig reagent for the synthesis of alkenes from aldehydes and ketones.
Biology: The compound is used in the study of mitochondrial function due to its ability to target mitochondria.
Mechanism of Action
The mechanism of action of (2-(Methylamino)benzyl)triphenylphosphonium bromide involves its ability to act as a phosphonium salt. The compound can participate in Wittig reactions, where it reacts with carbonyl compounds to form alkenes. The triphenylphosphonium group stabilizes the ylide intermediate, facilitating the formation of the desired product. Additionally, the methylamino group can interact with various molecular targets, enhancing the compound’s reactivity and specificity .
Comparison with Similar Compounds
Similar Compounds
Benzyltriphenylphosphonium bromide: Similar structure but lacks the methylamino group.
Methyltriphenylphosphonium bromide: Contains a methyl group instead of a benzyl group.
(4-Bromobutyl)triphenylphosphonium bromide: Contains a butyl group instead of a benzyl group.
Uniqueness
(2-(Methylamino)benzyl)triphenylphosphonium bromide is unique due to the presence of the methylamino group, which enhances its reactivity and allows for specific interactions with biological targets. This makes it particularly useful in applications such as drug delivery and mitochondrial studies .
Properties
Molecular Formula |
C26H25BrNP |
|---|---|
Molecular Weight |
462.4 g/mol |
IUPAC Name |
[2-(methylamino)phenyl]methyl-triphenylphosphanium;bromide |
InChI |
InChI=1S/C26H25NP.BrH/c1-27-26-20-12-11-13-22(26)21-28(23-14-5-2-6-15-23,24-16-7-3-8-17-24)25-18-9-4-10-19-25;/h2-20,27H,21H2,1H3;1H/q+1;/p-1 |
InChI Key |
UDYDXSUPTDTSJJ-UHFFFAOYSA-M |
Canonical SMILES |
CNC1=CC=CC=C1C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(6aR,11aR,11bS)-4,4,6a,7,11b-Pentamethyl-2,3,4,4a,5,6,6a,11,11a,11b-decahydro-1H-benzo[a]fluoren-9-ol](/img/structure/B13142299.png)



![2-[[4-Anilino-6-(carboxymethylamino)-1,3,5-triazin-2-yl]amino]acetic acid](/img/structure/B13142323.png)






